

The Multifaceted Biological Activities of Sargachromenol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Sargentol*

Cat. No.: *B14764004*

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An In-depth Review of the Anti-inflammatory, Neuroprotective, Anticancer, Antioxidant, and Antimicrobial Properties of a Promising Marine-derived Meroterpenoid.

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of sargachromenol, a chromene-containing meroterpenoid isolated from brown algae of the genus *Sargassum*. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of marine natural products. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular mechanisms.

Introduction

Sargachromenol has emerged as a compound of significant scientific interest due to its diverse pharmacological properties. Initially identified as a potent anti-inflammatory and neuroprotective agent, recent studies have expanded its portfolio of bioactivities to include anticancer, antioxidant, and antimicrobial effects. This guide synthesizes the current scientific literature on sargachromenol, presenting its biological activities in a structured and accessible format for the scientific community.

Anti-inflammatory Activity

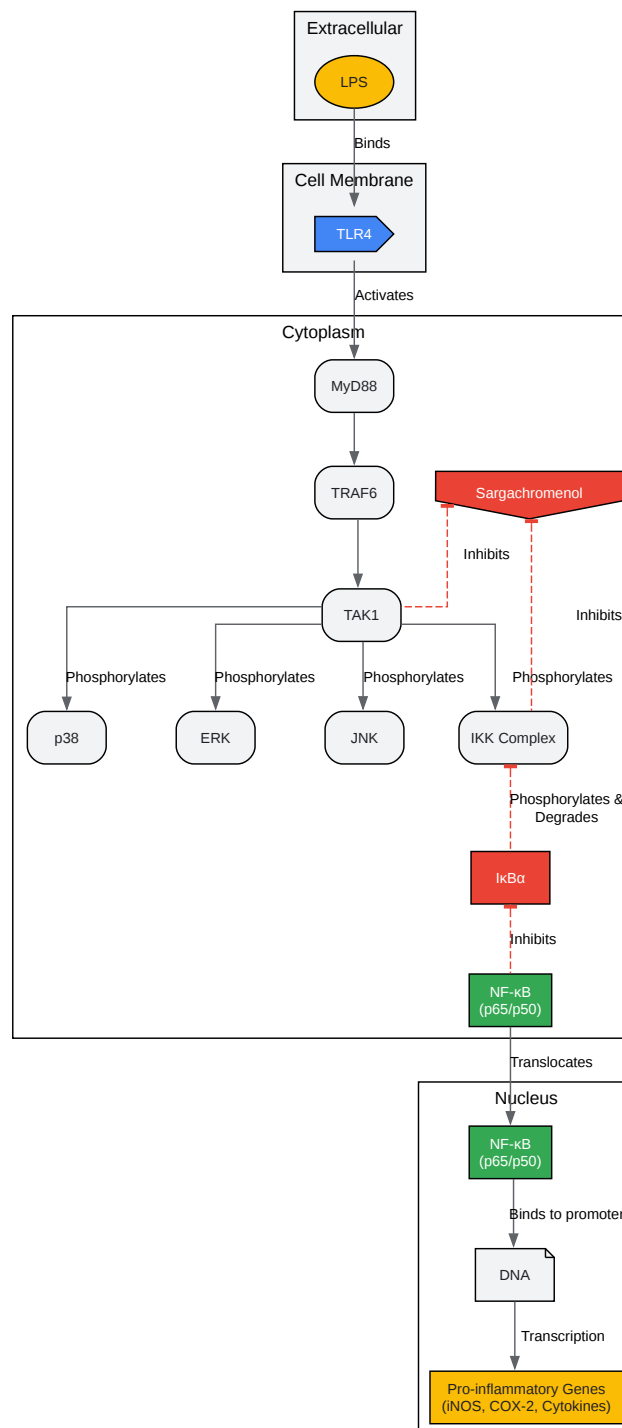
Sargachromenol exhibits significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response.

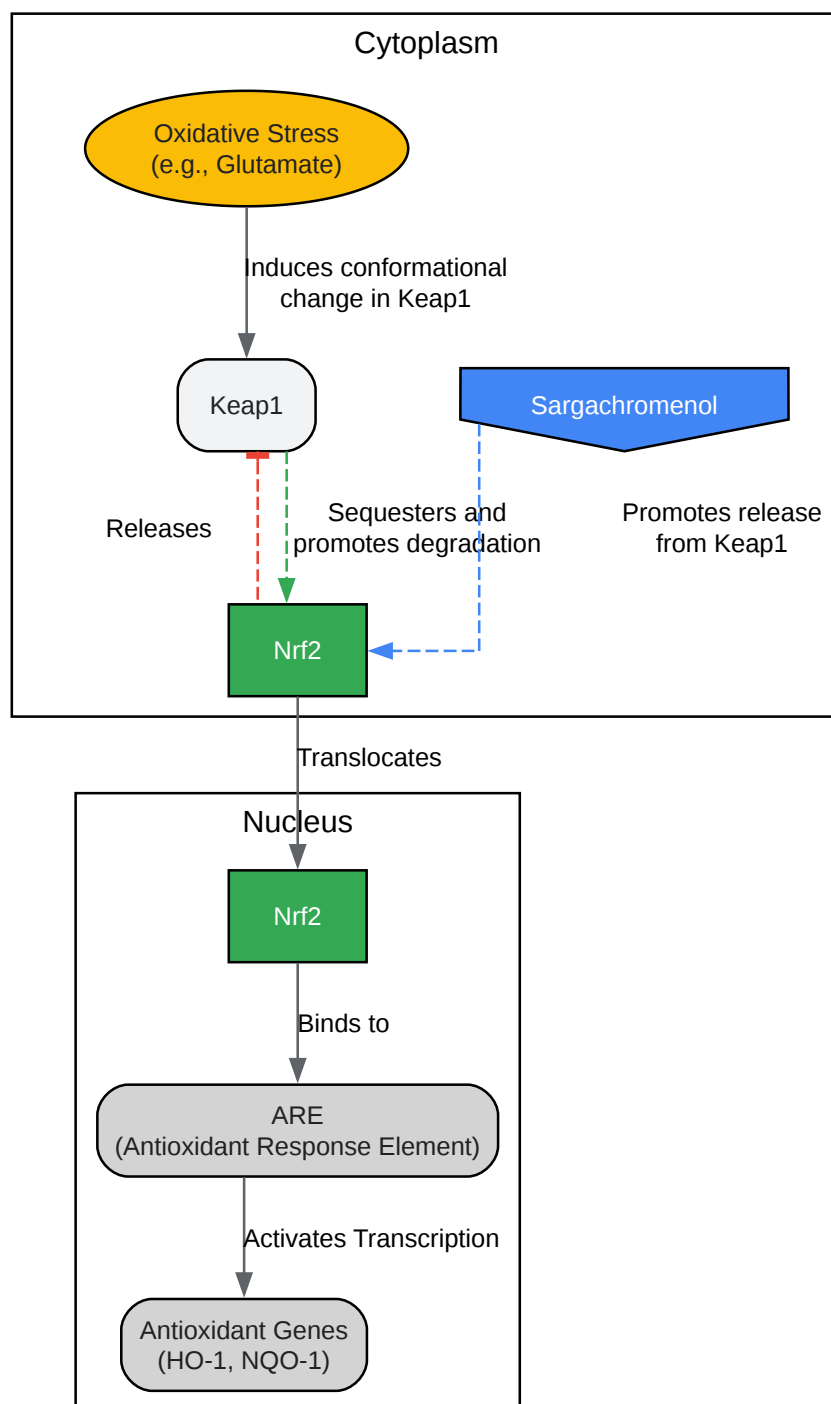
Quantitative Data for Anti-inflammatory Activity

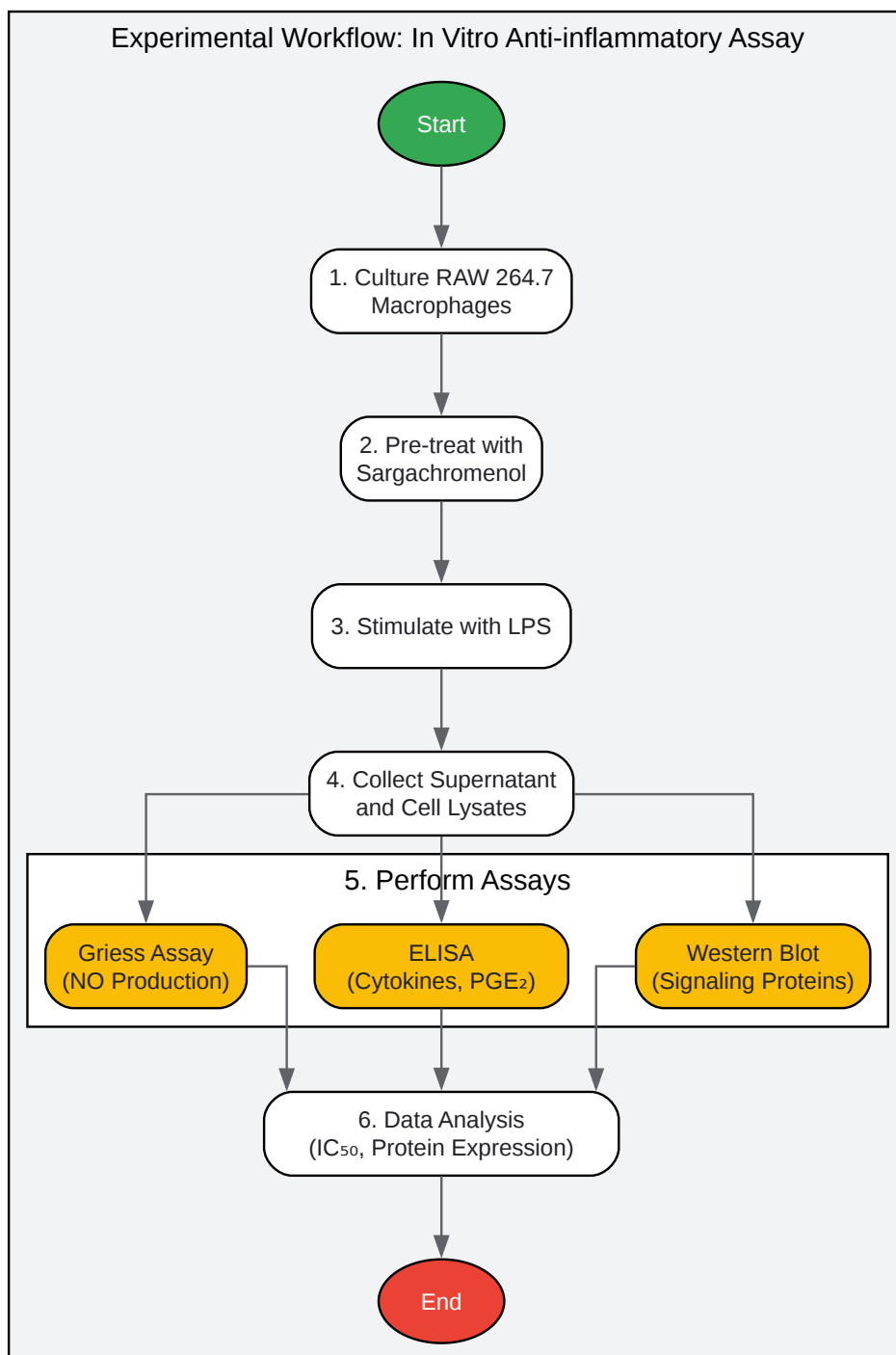
Assay	Cell Line	Stimulant	Parameter	Sargachromenol Concentration	Result	Reference
Nitric Oxide (NO) Production	RAW 264.7 Macrophages	LPS	Inhibition	7.8–62.5 µg/mL	Dose-dependent reduction in NO production	[1]
Prostaglandin E ₂ (PGE ₂) Production	RAW 264.7 Macrophages	LPS	Inhibition	12.5-100 µM	Dose-dependent reduction in PGE ₂ production	[2]
Reactive Oxygen Species (ROS) Production	RAW 264.7 Macrophages	LPS	Inhibition	7.8–62.5 µg/mL	Dose-dependent reduction in intracellular ROS	[1]
iNOS Protein Expression	RAW 264.7 Macrophages	LPS	Inhibition	Dose-dependent	Significant inhibition	[2]
COX-2 Protein Expression	RAW 264.7 Macrophages	LPS	Inhibition	Dose-dependent	Significant inhibition	[2]

Signaling Pathways in Anti-inflammatory Action

Sargachromenol exerts its anti-inflammatory effects by inhibiting the Toll-like Receptor (TLR)-mediated activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways. Upon stimulation by lipopolysaccharide (LPS), TLR4 activation triggers a cascade that leads to the phosphorylation and activation of MAPK family members (p38, ERK, and JNK) and the degradation of I κ B α . This allows the nuclear translocation of the NF- κ B p65/p50 heterodimer, which in turn promotes the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Sargachromenol has been shown to suppress the phosphorylation of MAPKs and I κ B α , thereby preventing NF- κ B nuclear translocation and subsequent inflammatory gene expression.







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References

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